3-bromoprop-2-yn-1-aminehydrochloride
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Overview
Description
3-bromoprop-2-yn-1-aminehydrochloride is an organic compound with the molecular formula C₃H₄BrN·HCl. It is a halogenated amine that is commonly used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an alkyne group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromoprop-2-yn-1-aminehydrochloride can be synthesized through the reaction of propargyl bromide with ammonia or an amine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale reaction of propargyl bromide with an amine under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-bromoprop-2-yn-1-aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Various substituted amines and thiols
Addition Products: Dihalides, haloalkenes
Oxidation Products: Oximes
Reduction Products: Amines
Scientific Research Applications
3-bromoprop-2-yn-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromoprop-2-yn-1-aminehydrochloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and alkyne group facilitate various chemical transformations, making it a versatile intermediate. The compound can alkylate nucleophiles, leading to the formation of new carbon-nitrogen bonds. Additionally, the alkyne group can undergo cycloaddition reactions, forming cyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar in structure but lacks the amine group.
Propargyl chloride: Contains a chlorine atom instead of bromine.
Propargyl alcohol: Contains a hydroxyl group instead of an amine.
Uniqueness
3-bromoprop-2-yn-1-aminehydrochloride is unique due to the presence of both a bromine atom and an amine group, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .
Properties
IUPAC Name |
3-bromoprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN.ClH/c4-2-1-3-5;/h3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNXEWQTPOHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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